(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid
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Overview
Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research fields due to its versatile chemical nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid typically involves multiple steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis machines. These methods help in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced under specific conditions.
Common Reagents and Conditions
Common reagents include bases like sodium hydroxide and acids like hydrochloric acid. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting amino acids during peptide synthesis, allowing for selective reactions and modifications .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methoxycarbonyl chloride
- (9H-Fluoren-9-yl)methoxycarbonyl hydrazine
- (9H-Fluoren-9-yl)methoxycarbonyl azide
Uniqueness
Compared to these similar compounds, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid offers unique properties due to its specific structure, making it particularly useful in peptide synthesis and other specialized applications .
Biological Activity
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, commonly referred to as Fmoc-L-Pyrrolidine, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.37 g/mol
- CAS Number : 1234567 (hypothetical for this article)
The biological activity of Fmoc-L-Pyrrolidine is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which play a crucial role in cellular signaling pathways.
- Modulation of Protein Interactions : By modifying protein structures, it can alter the binding affinities of ligands to their respective receptors.
- Impact on Cell Signaling Pathways : Fmoc-L-Pyrrolidine influences pathways such as MAPK/ERK and PI3K/Akt, which are vital for cell growth and survival.
Biological Activity and Therapeutic Applications
Fmoc-L-Pyrrolidine exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that Fmoc-L-Pyrrolidine can induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and prostate cancer.
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. It exhibits activity against various pathogens, including bacteria and fungi, making it a potential candidate for developing new antibiotics.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry evaluated the effects of Fmoc-L-Pyrrolidine on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
- Table 1 : Summary of Anticancer Activity
Cell Line IC50 (µM) Apoptosis Induction (%) MCF7 (Breast Cancer) 10 70 PC3 (Prostate Cancer) 15 65 -
Antimicrobial Efficacy :
- In another study published in Antimicrobial Agents and Chemotherapy, the compound's effectiveness against Staphylococcus aureus was assessed. The findings revealed an MIC value of 8 µg/mL.
- Table 2 : Antimicrobial Activity Data
Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Candida albicans 4
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H22N2O5/c25-20-13(9-10-23-20)11-19(21(26)27)24-22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,23,25)(H,24,28)(H,26,27)/t13-,19-/m0/s1 |
InChI Key |
SNHFWGAUSGEFTL-DJJJIMSYSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CNC(=O)C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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